CHMFL-FLT3-335 -

CHMFL-FLT3-335

Catalog Number: EVT-1534540
CAS Number:
Molecular Formula: C21H17F3N4O3
Molecular Weight: 430.3872
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CHMFL-FLT3-335 is a novel potent fms-like tyrosine kinase 3 internal tandem duplications (flt3-itd) mutant selective inhibitor for acute myeloid leukemia
Overview

CHMFL-FLT3-335, chemically known as 2-(2-(trifluoromethyl)phenyl)acetamide, is a potent inhibitor targeting the FMS-like tyrosine kinase 3 (FLT3), particularly effective against internal tandem duplication mutations commonly found in acute myeloid leukemia. This compound has garnered attention due to its selective inhibition of FLT3 over wild-type FLT3 and c-KIT kinases, making it a promising candidate for targeted cancer therapies. The development of CHMFL-FLT3-335 is part of ongoing research efforts to improve therapeutic outcomes in patients with FLT3-ITD-positive acute myeloid leukemia.

Source and Classification

CHMFL-FLT3-335 was developed through a collaborative effort involving various research institutions focused on cancer pharmacology. It belongs to the class of small molecule inhibitors designed specifically for the FLT3 receptor tyrosine kinase. The compound is classified as a selective FLT3 inhibitor, which is crucial for minimizing off-target effects and enhancing therapeutic efficacy in treating hematological malignancies.

Synthesis Analysis

Methods and Technical Details:
The synthesis of CHMFL-FLT3-335 involves several key steps that utilize modern organic synthesis techniques. The compound was synthesized through a multi-step process that includes the formation of the acetamide structure and the introduction of the trifluoromethyl group, which is essential for its biological activity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry were employed to confirm the structure and purity of the synthesized compound .

Molecular Structure Analysis

Structure and Data:
The molecular structure of CHMFL-FLT3-335 can be represented as follows:

  • Chemical Formula: C12H12F3N
  • Molecular Weight: 249.23 g/mol

The structure features a trifluoromethyl group attached to a phenyl ring, which is linked to an acetamide moiety. This configuration is critical for its interaction with the FLT3 kinase active site, allowing for effective inhibition.

Chemical Reactions Analysis

Reactions and Technical Details:
CHMFL-FLT3-335 primarily acts by inhibiting the phosphorylation activity of FLT3 kinase, thereby disrupting downstream signaling pathways that promote cell proliferation and survival in FLT3-ITD-positive cells. The compound exhibits a high degree of selectivity, achieving greater than 300-fold selectivity over c-KIT kinase in cellular assays. This selectivity is vital for reducing potential side effects associated with non-specific kinase inhibition .

Mechanism of Action

Process and Data:
The mechanism of action of CHMFL-FLT3-335 involves binding to the ATP-binding site of the FLT3 kinase. Upon binding, it inhibits the phosphorylation of tyrosine residues within the kinase domain, leading to decreased activation of downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and phosphoinositide 3-kinase (PI3K)/Akt pathway. This inhibition results in reduced cell proliferation, induction of apoptosis, and cell cycle arrest in the G0/G1 phase in FLT3-ITD-positive acute myeloid leukemia cells .

Physical and Chemical Properties Analysis

Physical and Chemical Properties:

Relevant analyses include crystallization studies that have explored various polymorphic forms of CHMFL-FLT3-335, enhancing understanding of its solubility and dissolution characteristics .

Applications

Scientific Uses:
CHMFL-FLT3-335 has significant potential applications in cancer therapeutics, particularly for patients with acute myeloid leukemia harboring FLT3 internal tandem duplications. Its selective inhibition profile allows for targeted treatment strategies that could improve patient outcomes while minimizing adverse effects associated with broader spectrum kinase inhibitors. Ongoing research aims to further characterize its pharmacokinetics and therapeutic efficacy in clinical settings .

Introduction to FLT3-ITD Mutations in Acute Myeloid Leukemia (AML)

Molecular Pathogenesis of FLT3-ITD in AML Oncogenesis

Internal tandem duplication (ITD) mutations in the FMS-like tyrosine kinase 3 (FLT3) gene represent one of the most prevalent genetic alterations in acute myeloid leukemia, occurring in approximately 20-25% of newly diagnosed AML patients [1] [8]. These mutations occur primarily in the juxtamembrane (JM) domain (exon 14) and result in in-frame duplications of variable length (3-1236 base pairs) that fundamentally disrupt the autoinhibitory function of this regulatory region [4] [8]. Unlike wild-type FLT3, which requires ligand-induced dimerization for activation, FLT3-ITD mutations induce constitutive activation through ligand-independent dimerization and autophosphorylation [4] [9]. This leads to aberrant activation of multiple downstream signaling cascades, including:

  • STAT5 Hyperactivation: A hallmark of FLT3-ITD signaling that is not typically observed with FLT3-TKD mutations or wild-type FLT3. STAT5 activation drives transcription of pro-survival genes like BCL-XL and PIM1, while simultaneously suppressing myeloid differentiation factors like C/EBPα and PU.1 [7] [9].
  • MAPK/ERK Pathway: Promotes uncontrolled cellular proliferation and differentiation blockade [7] [8].
  • PI3K/AKT/mTOR Axis: Enhances cell survival and inhibits apoptosis through multiple mechanisms [4] [9].

The subcellular mislocalization of FLT3-ITD receptors contributes significantly to their oncogenicity. Unlike properly trafficked wild-type receptors, approximately 20-30% of FLT3-ITD proteins are retained in the endoplasmic reticulum (ER) due to misfolding caused by the duplicated domains [4]. ER-retained mutants exhibit sustained signaling and induce endoplasmic reticulum stress, contributing to genomic instability through increased reactive oxygen species (ROS) production and error-prone DNA repair mechanisms [4] [8]. This genomic instability facilitates clonal evolution and therapeutic resistance, explaining the poor clinical outcomes associated with FLT3-ITD-positive AML, including high relapse rates and reduced overall survival [1] [8].

Table 1: Key Signaling Pathway Alterations in FLT3-ITD vs. FLT3-TKD Mutations

Signaling PathwayFLT3-ITDFLT3-TKDBiological Consequence
STAT5 ActivationHyperactivatedMinimalEnhanced survival, differentiation block
MAPK/ERKConstitutively activeConstitutively activeIncreased proliferation
PI3K/AKT/mTORConstitutively activeConstitutively activeAnti-apoptotic signaling
SHP1/SHP2 ActivitySuppressedEnhancedDifferential JAK regulation
Genomic InstabilityHighLowIncreased mutation acquisition

Limitations of Current FLT3 Inhibitors: Selectivity and Toxicity Challenges

Current FLT3 inhibitors fall into two primary classes based on specificity and binding mechanism:

  • First-Generation Inhibitors (Midostaurin, Sorafenib): Multi-kinase inhibitors with limited FLT3 specificity. Midostaurin exhibits plasma IC₅₀ values around 1,000 nM and inhibits numerous off-target kinases including PKC, Syk, KIT, and VEGFR [7]. This broad activity profile contributes to dose-limiting toxicities such as myelosuppression (via c-KIT inhibition) and gastrointestinal effects [7] [9].

  • Second-Generation Inhibitors (Gilteritinib, Quizartinib): Designed for improved FLT3 specificity and potency. Gilteritinib demonstrates significantly lower IC₅₀ values (1.6-1.4 nM against FLT3-ITD/D835Y) and longer plasma half-lives (45-159 hours) [7]. However, these agents still face critical limitations:

  • Type II vs. Type I Binding Limitations: Type II inhibitors (quizartinib) bind the inactive DFG-out conformation but show minimal activity against the common D835Y resistance mutation in the tyrosine kinase domain (TKD) due to steric hindrance. Type I inhibitors (gilteritinib) bind the active conformation but still exhibit off-target effects against c-KIT and AXL [4] [7].
  • Resistance Mechanisms: Both classes face rapid development of resistance through:
  • On-target mutations: FLT3-F691L (gatekeeper), FLT3-D835Y, and FLT3-Y842D mutations reduce inhibitor binding affinity [4] [9].
  • Off-target adaptations: Activation of parallel survival pathways (AXL, PIM kinases, MCL-1 upregulation) and clonal selection of RAS-mutated subpopulations [4] [7] [9].
  • Microenvironment protection: Stromal-derived factors like FGF2 and CXCL12 activate alternative survival pathways in bone marrow niches [4].

Table 2: Limitations of Clinically Approved FLT3 Inhibitors

InhibitorGenerationTypeIC₅₀ (FLT3-ITD)Key Resistance MutationsMajor Off-Targets
MidostaurinFirstI9.3 nMN676K, F691I, G697RPKC, KIT, VEGFR
SorafenibFirstII18.5 nMD835Y, F691LRAF, VEGFR, PDGFR
QuizartinibSecondII1.2 nMD835Y, F691L, Y842DKIT, PDGFRβ
GilteritinibSecondI1.6 nMF691L, Y693C, G697SALK, AXL, LTK

Rationale for Developing Mutant-Selective FLT3 Inhibitors

The limitations of current FLT3 inhibitors have driven the development of mutation-selective agents designed to overcome resistance while minimizing off-target toxicity. The structural biology of FLT3-ITD provides key insights for this approach:

  • Allosteric Pocket Exploitation: FLT3-ITD induces unique conformational changes in the kinase domain that create druggable pockets not present in wild-type FLT3 or FLT3-TKD mutants [4] [10]. Compounds targeting these neo-pockets could achieve >100-fold selectivity for mutant versus wild-type receptors, potentially sparing normal hematopoiesis dependent on wild-type FLT3/c-KIT signaling [4].

  • Overcoming Resistance Mutations: Structural modeling reveals that the F691L gatekeeper mutation narrows the ATP-binding pocket, sterically hindering type I inhibitors like gilteritinib. Novel chemotypes that form alternative hydrogen bonds with the hinge region (e.g., with C694) or accommodate the mutated residue could retain potency against F691L and D835Y mutants [10] [7].

  • Combination Therapy Synergy: The VIALE-A trial demonstrated that combining venetoclax with azacitidine improves outcomes in FLT3-mutated AML [2]. Mutation-selective FLT3 inhibitors could enhance triplet regimens (FLT3i + HMA + venetoclax) by reducing myelosuppression compared to non-selective inhibitors [1] [6]. Preclinical data show that selective FLT3-ITD inhibition synergizes with BCL-2 blockade by simultaneously targeting survival pathways without overlapping toxicity profiles [1].

The therapeutic potential of mutation-selective inhibition is evidenced by early clinical data showing that compounds like FF-10101 (covalent inhibitor) and specific pyridine derivatives maintain activity against resistance mutations while sparing c-KIT [4] [10]. This approach represents a paradigm shift from broad kinase inhibition to precision targeting of oncogenic mutants, potentially enabling higher therapeutic indices and reduced off-target toxicities.

Table 3: Strategies for Developing Mutation-Selective FLT3 Inhibitors

StrategyStructural BasisPotential AdvantagesRepresentative Compounds
Allosteric InhibitionTargeting unique conformations in FLT3-ITDHigh mutant selectivityFF-10101 series
Covalent BindingReacting with cysteine residues near ATP siteOvercomes gatekeeper mutationsFF-10101
Alternative Hinge BindingInteractions with C694 instead of E692Retains activity against F691L mutantsPyridine derivatives [10]
Solvent-Front OptimizationModifying solvent-exposed moietiesReduces c-KIT/AXL inhibition4-(2-fluorophenoxy)pyridine [10]

Properties

Product Name

CHMFL-FLT3-335

IUPAC Name

N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide

Molecular Formula

C21H17F3N4O3

Molecular Weight

430.3872

InChI

InChI=1S/C21H17F3N4O3/c1-13(29)27-18-11-20(26-12-25-18)31-16-8-6-15(7-9-16)28-19(30)10-14-4-2-3-5-17(14)21(22,23)24/h2-9,11-12H,10H2,1H3,(H,28,30)(H,25,26,27,29)

InChI Key

PFGNOYJAWUKCEW-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=C(OC2=NC=NC(NC(C)=O)=C2)C=C1)CC3=CC=CC=C3C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

CHMFL-FLT3-335; CHMFL FLT3 335; CHMFLFLT3335

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.